molecular formula C10H2CuF12O4 B7779126 Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')copper

Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')copper

Cat. No.: B7779126
M. Wt: 477.65 g/mol
InChI Key: HZXGNBMOOYOYIS-PAMPIZDHSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)copper is a coordination compound where copper is complexed with two molecules of 1,1,1,5,5,5-hexafluoropentane-2,4-dione. This compound is known for its unique structural and electronic properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)copper typically involves the reaction of copper(II) salts with 1,1,1,5,5,5-hexafluoropentane-2,4-dione in a suitable solvent. For instance, copper(II) acetate can be reacted with 1,1,1,5,5,5-hexafluoropentane-2,4-dione in ethanol under reflux conditions to yield the desired complex .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)copper undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include diazines like 2,3,5-trimethylpyrazine, 5-methylpyrimidine, and 3-methylpyridazine. These reactions are typically carried out in solvents like light petroleum under controlled temperature conditions .

Major Products

The major products formed from these reactions are various copper complexes with different coordination environments, which can be characterized by techniques such as X-ray crystallography .

Scientific Research Applications

Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)copper has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)copper involves its ability to coordinate with various ligands, altering its electronic structure and reactivity. The copper center can participate in redox reactions, facilitating electron transfer processes that are crucial in catalytic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)copper lies in its specific electronic properties imparted by the copper center and the hexafluoropentane-2,4-dione ligands. These properties make it particularly effective in catalytic and electronic applications compared to its analogs with other metals .

Properties

IUPAC Name

copper;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H2F6O2.Cu/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXGNBMOOYOYIS-PAMPIZDHSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2CuF12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14781-45-4, 155640-85-0
Record name Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')copper
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014781454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')copper
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.303
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Copper(II) hexafluoroacetylacetonate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')copper
Reactant of Route 2
Reactant of Route 2
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')copper
Reactant of Route 3
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')copper

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.